1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
Brand Name: Vulcanchem
CAS No.: 50832-46-7
VCID: VC2458929
InChI: InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12)
SMILES: CC1=CC2=C(C=C1)N=C(N2)C(=O)C
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE

CAS No.: 50832-46-7

Cat. No.: VC2458929

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE - 50832-46-7

Specification

CAS No. 50832-46-7
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 1-(6-methyl-1H-benzimidazol-2-yl)ethanone
Standard InChI InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12)
Standard InChI Key FPPPVFGCSIOVCX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)C(=O)C
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)C(=O)C

Introduction

Basic Information and Identification

1-(5-methyl-1H-benzimidazol-2-yl)ethanone is a heterocyclic organic compound belonging to the benzimidazole class. It consists of a fusion between benzene and imidazole rings with specific functional group modifications. The compound has several key identifying characteristics:

PropertyValue
CAS Number50832-46-7
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
PubChem CID17010590
Synonyms1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone; 1-(6-methyl-1H-benzimidazol-2-yl)ethanone; 1-(6-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

The compound features a methyl group at the 5-position of the benzimidazole ring and an ethanone (acetyl) group at the 2-position, giving it unique chemical and biological properties compared to other benzimidazole derivatives .

Chemical Structure and Properties

Structural Features

The structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone consists of a benzimidazole core with a methyl substituent at the 5-position and an acetyl group at the 2-position. The benzimidazole core comprises a benzene ring fused with an imidazole ring, creating a planar heterocyclic system with nitrogen atoms at positions 1 and 3 .

Physical and Chemical Properties

The compound exhibits several characteristic physical and chemical properties:

PropertyDescription
Physical AppearanceSolid at room temperature
SolubilitySoluble in polar organic solvents such as methanol, ethanol, and DMSO
Boiling PointApproximately 445.9°C (estimated)
Melting PointData not available from sources
LogP0.92 (estimated)

These properties influence its applications in chemical synthesis and pharmaceutical development .

Synthesis and Preparation Methods

Industrial Production Methods

Industrial synthesis often employs optimized conditions to maximize yield and purity. Key considerations include:

  • Use of catalysts (Lewis acids) to enhance reaction rates

  • Controlled reaction temperatures and pressures

  • Careful solvent selection for optimal solubility and reaction kinetics

  • Purification techniques including crystallization and column chromatography

Chemical Reactions and Reactivity

Characteristic Reactions

1-(5-methyl-1H-benzimidazol-2-yl)ethanone participates in several important chemical transformations:

Oxidation Reactions

The compound can undergo oxidation, particularly at the methyl group, to form corresponding carboxylic acid derivatives. Oxidizing agents commonly employed include potassium permanganate and hydrogen peroxide.

Reduction Reactions

The ethanone (acetyl) group can be reduced to form the corresponding alcohol, 1-(5-methyl-1H-benzimidazol-2-yl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation is important for creating derivatives with modified biological activities .

Substitution Reactions

Biological Activities and Applications

Antimicrobial Properties

One of the most significant biological activities of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone and its derivatives is their antimicrobial effect. Research has demonstrated effectiveness against various microorganisms:

MicroorganismActivity LevelReferences
Gram-positive bacteria (e.g., S. aureus)Moderate to high
Gram-negative bacteria (e.g., E. coli)Moderate
Fungi (e.g., Candida albicans)Variable

The antimicrobial activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and DNA replication processes .

Structure-Activity Relationships

Studies have revealed important correlations between structural modifications and biological activity:

  • The presence of the methyl group at the 5-position enhances lipophilicity and membrane penetration

  • The acetyl functionality at the 2-position is crucial for interaction with target enzymes

  • Modifications at the N-1 position can significantly alter antimicrobial potency and spectrum

Research Applications

The compound serves as:

  • A key intermediate in the synthesis of more complex bioactive molecules

  • A scaffold for developing antimicrobial and antifungal agents

  • A model compound for investigating benzimidazole chemistry

  • A building block for creating enzyme inhibitors

Comparative Analysis with Related Compounds

Understanding how 1-(5-methyl-1H-benzimidazol-2-yl)ethanone compares with structurally related compounds provides valuable insights into structure-activity relationships:

CompoundStructural DifferenceEffect on Properties/Activity
1-(5-nitro-1H-benzimidazol-2-yl)ethanoneNitro group instead of methylIncreased antimicrobial activity, reduced lipophilicity
1-(5-methyl-1H-benzimidazol-2-yl)ethanolReduced acetyl groupDifferent hydrogen bonding pattern, modified bioactivity
1-(5-methyl-1H-benzimidazol-2-yl)methanamineAmino methyl instead of acetylEnhanced binding to biological targets, different reactivity profile
5-methyl-1-(1H-Benzimidazol-1-yl)-2-propanoneModification at N-positionAltered physicochemical properties and biological activities

These structural variations demonstrate how subtle changes can significantly impact both chemical properties and biological activities .

Recent Research Developments

Recent studies have expanded our understanding of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone and its derivatives:

Novel Hybrid Molecules

Research has focused on creating hybrid molecules combining the benzimidazole scaffold with other bioactive moieties:

  • Benzimidazole-triazole hybrids showing enhanced antimicrobial properties

  • Metal complexes of benzimidazole derivatives exhibiting synergistic effects

  • Conjugation with sulfonamides resulting in broad-spectrum antimicrobial agents

Mechanism of Action Studies

Recent investigations have elucidated potential mechanisms of action:

  • Inhibition of DNA topoisomerases, crucial for DNA replication

  • Disruption of ergosterol biosynthesis in fungi

  • Interference with bacterial cell wall synthesis

  • Induction of apoptosis in cancer cells

Future Research Directions

Several promising avenues for future research include:

  • Development of structure-based design approaches for optimized derivatives

  • Investigation of synergistic effects with established antimicrobial agents

  • Exploration of potential applications beyond antimicrobial activity

  • Creation of targeted delivery systems for benzimidazole derivatives

  • Computational studies to predict biological activities and guide synthetic efforts

These directions represent opportunities to expand the utility and understanding of this important compound .

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